REACTION_CXSMILES
|
C[N:2]([CH:4]=[N:5][C:6]1[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH2:8][C:7]=1[C:14]([O:16]C)=O)C>N.CO>[CH3:12][C:9]1([CH3:13])[CH2:10][CH2:11][C:6]2[N:5]=[CH:4][NH:2][C:14](=[O:16])[C:7]=2[CH2:8]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexanes, 1:8)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC=2C(NC=NC2CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.41 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |